N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolo-pyridine core, which is known for its diverse biological activities, making it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-pyridine core, followed by the introduction of the sulfonamide group and the substitution of the phenyl rings with fluorine and methoxy groups. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and methoxybenzenes, under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution using Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in derivatives with enhanced biological activity or stability.
Scientific Research Applications
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-pyridine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects. For instance, it may inhibit the activity of kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- N-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- N-(4-methylphenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Uniqueness
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to penetrate biological membranes, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-28-18-10-4-15(5-11-18)13-25(17-8-6-16(21)7-9-17)29(26,27)19-3-2-12-24-14-22-23-20(19)24/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBLTLBDSAHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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